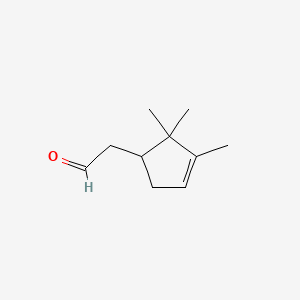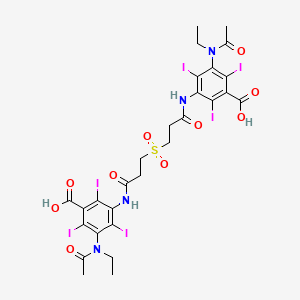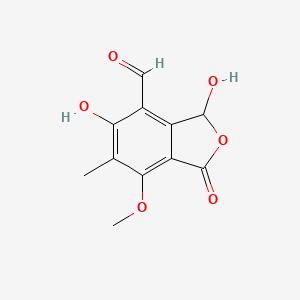
2-(2,2,3-Triméthylcyclopent-3-én-1-yl)acétaldéhyde
Vue d'ensemble
Description
(R)-Campholenic aldehyde, also known as fema 3592, belongs to the class of organic compounds known as monocyclic monoterpenoids. These are monoterpenoids containing 1 ring in the isoprene chain (R)-Campholenic aldehyde is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, (R)-campholenic aldehyde is primarily located in the cytoplasm (R)-Campholenic aldehyde participates in a number of enzymatic reactions. In particular, (R)-campholenic aldehyde can be biosynthesized from cyclopentene and acetaldehyde (R)-Campholenic aldehyde can also be converted into 2-(2, 2, 3-trimethylcyclopent-3-enyl)acrylaldehyde. Outside of the human body, (R)-campholenic aldehyde can be found in fruits. This makes (R)-campholenic aldehyde a potential biomarker for the consumption of this food product.
Alpha-campholenaldehyde is an aldehyde that is acetaldehyde in which one of the methyl hydrogens is substituted by a 2,2,3-trimethylcyclopent-3-en-1-yl group. It is a constituent of the essential oil extracted from Angasomyrtus salina. It has a role as a fragrance and a plant metabolite. It is a monocyclic compound and an alpha-CH2-containing aldehyde. It derives from an acetaldehyde. It derives from a hydride of a cyclopentene.
Applications De Recherche Scientifique
Industrie des parfums
Ce composé est connu pour son parfum puissant aux tonalités de pin, de romarin et de foin {svg_1}. Il est utilisé dans la formulation de parfums et de senteurs nécessitant un arôme frais et boisé. Sa stabilité et sa volatilité le rendent adapté aux parfums durables.
Chimie médicinale
Le squelette de pinène, qui est lié à ce composé, est important en chimie médicinale. Il a été utilisé dans la synthèse de diverses molécules pharmacologiquement actives. La structure du composé permet la création de nouveaux médicaments ayant des propriétés anti-inflammatoires et antimicrobiennes potentielles {svg_2}.
Chimie organique synthétique
En tant que réactif chiral, ce composé peut être utilisé dans la synthèse asymétrique. Il contribue à créer des substances énantiomériquement pures, qui sont cruciales pour la production d'agents pharmaceutiques spécifiques {svg_3}.
Stimulation de la croissance des cheveux
Les dérivés de ce composé, tels que le Sandalore, se sont avérés stimuler la croissance des cheveux en activant le récepteur OR2AT4 dans les follicules pileux du cuir chevelu humain. Cela conduit à une diminution de l'apoptose et à une augmentation de la production du facteur de croissance anagène IGF-1 {svg_4}.
Composition du parfum
Le composé est utilisé comme ingrédient clé dans les compositions de parfums en raison de son profil olfactif unique. Il peut subir diverses réactions chimiques pour former des alcools secondaires qui sont précieux dans l'industrie des parfums {svg_5}.
Recherche sur les composés organiques volatils (COV)
Ce composé est classé comme un composé organique volatil (COV), ce qui en fait un sujet d'intérêt dans les études environnementales. La recherche sur les COV comme celui-ci contribue à comprendre leur impact sur la qualité de l'air et la formation de l'ozone troposphérique {svg_6}.
Mécanisme D'action
Target of Action
The primary target of 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde is the olfactory receptor OR2AT4 , a G-protein-coupled receptor (GPCR) also expressed in human primary keratinocytes .
Mode of Action
2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde, acting as an agonist of the olfactory receptor OR2AT4, stimulates this receptor . This interaction with its target leads to a series of biochemical reactions that result in decreased apoptosis and increased production of the anagen-prolonging growth factor IGF-1 .
Biochemical Pathways
The stimulation of OR2AT4 by 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde triggers a cascade of biochemical reactions. These reactions lead to the decreased apoptosis (programmed cell death) and increased production of IGF-1 , a growth factor that prolongs the anagen phase of hair growth .
Pharmacokinetics
It’s worth noting that the compound has been predicted aseasily biodegradable , which might influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde’s action include enhanced hair growth in human scalp hair follicles . This is achieved through the stimulation of OR2AT4, which leads to decreased apoptosis and increased production of the anagen-prolonging growth factor IGF-1 .
Action Environment
The action, efficacy, and stability of 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde can be influenced by various environmental factors. For instance, the compound is used as a flavoring substance in food products , suggesting that its action and stability might be affected by factors such as pH, temperature, and the presence of other ingredients.
Analyse Biochimique
Biochemical Properties
2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde plays a significant role in biochemical reactions due to its aldehyde functional group. This group allows it to participate in various oxidation-reduction reactions. The compound interacts with enzymes such as aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. Additionally, it can form Schiff bases with amino groups in proteins, leading to potential modifications in protein function .
Cellular Effects
The effects of 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde on cells are diverse. It can influence cell signaling pathways by interacting with receptors on the cell surface. This interaction can lead to changes in gene expression and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in oxidative stress responses, potentially leading to increased production of reactive oxygen species (ROS) and subsequent cellular damage .
Molecular Mechanism
At the molecular level, 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, the compound can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can lead to changes in enzyme activity and subsequent alterations in metabolic pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade into various byproducts, which may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular and metabolic processes .
Metabolic Pathways
2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde is involved in various metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenase and cytochrome P450, leading to the formation of carboxylic acids and other metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on cellular function. Additionally, the compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, it may be transported into cells via specific transporters and distributed to different cellular compartments. This distribution can influence the compound’s activity and its effects on cellular function .
Subcellular Localization
The subcellular localization of 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. This localization can affect the compound’s biological activity and its impact on cellular processes .
Propriétés
IUPAC Name |
2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8-4-5-9(6-7-11)10(8,2)3/h4,7,9H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCGGWYLHSJRFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C1(C)C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859874 | |
| Record name | 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; refreshing sweet-woody odour | |
| Record name | 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
| Record name | 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.918-0.924 | |
| Record name | 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
91819-58-8, 4501-58-0 | |
| Record name | Campholenic aldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91819-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091819588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-Campholenal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .alpha.-Campholenal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2,2,3-trimethylcyclopent-3-ene-1-acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3'-(Hydroxymethyl)-3,3',3a-trimethyl-6-oxo-2,3,3a,4,6,7b-hexahydro-1ah-spiro[naphtho[1,2-b]oxirene-5,2'-oxiran]-2-yl acetate](/img/structure/B1211643.png)




